ethyl 1-propionyl-3-piperidinecarboxylate

Overview

Description

Ethyl 1-propionyl-3-piperidinecarboxylate is a unique chemical compound with the linear formula C11H21NO2 . It’s provided to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

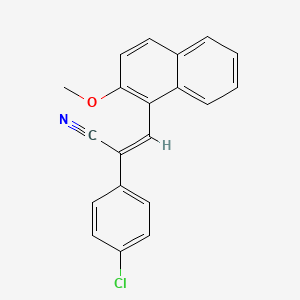

The molecular structure of ethyl 1-propionyl-3-piperidinecarboxylate can be represented by the SMILES stringO=C(OCC)C1CN(CCC)CCC1 . The InChI representation is 1S/C11H21NO2/c1-3-7-12-8-5-6-10(9-12)11(13)14-4-2/h10H,3-9H2,1-2H3 . Physical And Chemical Properties Analysis

Ethyl 1-propyl-3-piperidinecarboxylate has a molecular formula of C11H21NO2 and a CAS Number of 100050-04-2 . Unfortunately, specific physical and chemical properties like density, boiling point, and melting point are not available in the retrieved data.Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, such as ethyl 1-propionyl-3-piperidinecarboxylate, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Biological Evaluation of Potential Drugs

The biological evaluation of potential drugs containing piperidine moiety is another application of ethyl 1-propionyl-3-piperidinecarboxylate . This involves assessing the biological activity and pharmacological activity of these compounds .

Synthesis of Substituted Piperidines

Ethyl 1-propionyl-3-piperidinecarboxylate can be used in the synthesis of substituted piperidines . These are important in various fields, including medicinal chemistry .

Synthesis of Spiropiperidines

Another application is in the synthesis of spiropiperidines . These compounds have a wide range of applications, including in the development of new pharmaceuticals .

Synthesis of Condensed Piperidines

Ethyl 1-propionyl-3-piperidinecarboxylate can also be used in the synthesis of condensed piperidines . These compounds have various applications in medicinal chemistry .

Synthesis of Piperidinones

Finally, ethyl 1-propionyl-3-piperidinecarboxylate can be used in the synthesis of piperidinones . These compounds are important in the pharmaceutical industry .

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 1-piperidinecarboxylate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing vapours, wear protective clothing, and seek medical advice if irritation persists .

Mechanism of Action

Target of Action

Ethyl 1-propionyl-3-piperidinecarboxylate is a complex organic compound. It is presumed that it interacts with the olfactory system of insects, specifically odorant receptors (ors) that need a common co-receptor (orco), and ionotropic receptors (ir) .

Mode of Action

The compound’s interaction with its targets leads to the insect’s inability to recognize its host’s cues . This suggests that the compound may function as a repellent, disrupting the normal sensory perception of insects .

Biochemical Pathways

Given its presumed interaction with the olfactory system of insects, it likely affects the signal transduction pathways associated with olfaction .

Pharmacokinetics

Its molecular weight (213273 Da ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .

Result of Action

The primary result of the action of ethyl 1-propionyl-3-piperidinecarboxylate is the disruption of normal sensory perception in insects, potentially making it an effective insect repellent .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ethyl 1-propionyl-3-piperidinecarboxylate. For instance, temperature, humidity, and pH can affect the stability and efficacy of the compound .

properties

IUPAC Name |

ethyl 1-propanoylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-3-10(13)12-7-5-6-9(8-12)11(14)15-4-2/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCXDMTZRLIDIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC(C1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 5-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4106098.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4106111.png)

![6-chloro-3-{5-[4-(dimethylamino)phenyl]-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl}-4-phenyl-2(1H)-quinolinone](/img/structure/B4106114.png)

![4-fluoro-N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4106132.png)

![2-{3-[2-(4-chlorophenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B4106157.png)

![N,N-diethyl-4-methoxy-3-{[(3-nitrophenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B4106177.png)

![1-[2-(4-methoxyphenoxy)propanoyl]azepane](/img/structure/B4106194.png)

![N-(2-methylcyclohexyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4106200.png)